2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI) 2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI)
Brand Name: Vulcanchem
CAS No.: 172329-35-0
VCID: VC0066558
InChI: InChI=1S/C12H13NO2/c1-12(11(14)15)7-6-8-4-2-3-5-9(8)10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1
SMILES: CC1(C=CC2=CC=CC=C2C1N)C(=O)O
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI)

CAS No.: 172329-35-0

Main Products

VCID: VC0066558

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI) - 172329-35-0

CAS No. 172329-35-0
Product Name 2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI)
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO2/c1-12(11(14)15)7-6-8-4-2-3-5-9(8)10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1
Standard InChIKey OIZZOUCHSLHXFX-CMPLNLGQSA-N
Isomeric SMILES C[C@]1(C=CC2=CC=CC=C2[C@@H]1N)C(=O)O
SMILES CC1(C=CC2=CC=CC=C2C1N)C(=O)O
Canonical SMILES CC1(C=CC2=CC=CC=C2C1N)C(=O)O
Synonyms 2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI)
PubChem Compound 10655762
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator